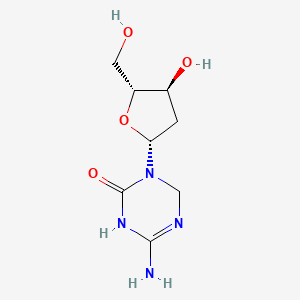

2'-Deoxy-5,6-dihydro-5-azacytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du SN-1212 implique plusieurs étapes, en commençant par la préparation de l'échafaudage nucléosidique. Les étapes clés comprennent:

Formation de la base nucléosidique: Cela implique la réaction d'un fragment de sucre approprié avec une base azotée dans des conditions contrôlées.

Modification du nucléoside: Le nucléoside est ensuite modifié chimiquement pour introduire les groupes fonctionnels désirés qui confèrent ses propriétés antivirales.

Méthodes de production industrielle

La production industrielle de SN-1212 suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique:

Synthèse en masse de la base nucléosidique: Utiliser de grands réacteurs pour combiner le fragment de sucre et la base azotée.

Modification chimique: De grands réacteurs chimiques sont utilisés pour introduire les groupes fonctionnels.

Analyse Des Réactions Chimiques

Types de réactions

SN-1212 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent convertir SN-1212 en ses formes réduites.

Substitution: Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent certains groupes fonctionnels sur la molécule

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des nucléophiles comme les ions hydroxyde et les amines sont couramment utilisés dans les réactions de substitution

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de nucléosides substitués .

Applications de la recherche scientifique

SN-1212 a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle pour étudier les analogues de nucléosides et leurs propriétés chimiques.

Biologie: Enquête sur ses effets sur la réplication virale et la mutagenèse.

Médecine: Exploré comme un agent antiviral potentiel pour le traitement du VIH et d'autres infections virales.

Industrie: Utilisé dans le développement de médicaments antiviraux et d'agents thérapeutiques .

Mécanisme d'action

SN-1212 exerce ses effets en augmentant le taux de mutation du virus du VIH. Ceci est réalisé par l'incorporation de l'analogue nucléosidique dans l'ADN viral pendant la réplication. La présence de SN-1212 dans le génome viral conduit à des erreurs de réplication, conduisant finalement à l'effondrement de la population virale . Le composé cible l'enzyme transcriptase inverse virale, qui est responsable de la réplication du génome viral .

Applications De Recherche Scientifique

SN-1212 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.

Biology: Investigated for its effects on viral replication and mutagenesis.

Medicine: Explored as a potential antiviral agent for the treatment of HIV and other viral infections.

Industry: Utilized in the development of antiviral drugs and therapeutic agents .

Mécanisme D'action

SN-1212 exerts its effects by increasing the mutation rate of the HIV virus. This is achieved through the incorporation of the nucleoside analog into the viral DNA during replication. The presence of SN-1212 in the viral genome leads to errors in replication, ultimately causing the collapse of the viral population . The compound targets the viral reverse transcriptase enzyme, which is responsible for the replication of the viral genome .

Comparaison Avec Des Composés Similaires

Composés similaires

Zidovudine (AZT): Un autre analogue nucléosidique utilisé dans le traitement du VIH.

Lamivudine (3TC): Un analogue nucléosidique qui inhibe la transcriptase inverse.

Emtricitabine (FTC): Similaire à la lamivudine, utilisé dans les thérapies combinées pour le VIH

Unicité

SN-1212 est unique dans son mécanisme d'action, car il induit spécifiquement la mutagenèse virale, conduisant à l'effondrement de la population virale. Ceci est différent des autres analogues de nucléosides qui inhibent principalement la réplication virale .

Propriétés

Numéro CAS |

114522-16-6 |

|---|---|

Formule moléculaire |

C8H14N4O4 |

Poids moléculaire |

230.22 g/mol |

Nom IUPAC |

6-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1 |

Clé InChI |

LAOLDMMWVYDDID-JKUQZMGJSA-N |

SMILES |

C1C(C(OC1N2CN=C(NC2=O)N)CO)O |

SMILES isomérique |

C1[C@@H]([C@H](O[C@@H]1N2CN=C(NC2=O)N)CO)O |

SMILES canonique |

C1C(C(OC1N2CN=C(NC2=O)N)CO)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SN-1212; KP-1212; SN1212; KP1212; SN 1212; KP 1212 |

Origine du produit |

United States |

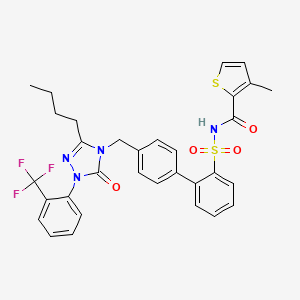

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

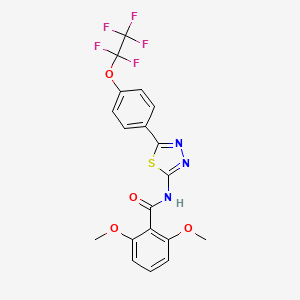

Feasible Synthetic Routes

Q1: What makes 2'-deoxy-5,6-dihydro-5-azacytidine a promising compound for epigenetic research and potential therapeutic applications?

A1: this compound (DHDAC) stands out due to its unique combination of properties:

- Lower cytotoxicity: Compared to 2'-deoxy-5-azacytidine (DAC), DHDAC exhibits significantly lower toxicity while maintaining comparable hypomethylating activity []. This characteristic is crucial for minimizing potential side effects in therapeutic applications.

- Enhanced stability: DHDAC demonstrates greater stability compared to DAC []. This enhanced stability could translate to a longer half-life and potentially improved efficacy in vivo.

- Targeted epigenetic modulation: As a DNA methyltransferase inhibitor, DHDAC can induce DNA hypomethylation and reactivate silenced genes, making it a valuable tool for studying and manipulating gene expression [].

Q2: Has this compound demonstrated any specific antiviral activity?

A2: While DHDAC itself hasn't been extensively studied for antiviral activity, its close analog, 2′-deoxy-5,6-dihydro-5-azacytidine (without the "2'-" prefix), exhibits potent anti-HIV activity []. Unlike other nucleoside-based antiviral drugs, this compound doesn't directly inhibit reverse transcription. Instead, it incorporates into the viral DNA, acting as an ambiguous base and causing mutations during replication. This leads to a decrease in viral fitness and potentially complete eradication through lethal mutagenesis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1673683.png)

![(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1673692.png)

![Butanoic acid, 2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester, [1S-[1alpha,3beta,7beta,8beta(2S*,4S*),8abeta]]- (9CI)](/img/structure/B1673693.png)

![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)